molecular formula C17H16ClN5O2 B2742922 8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876901-62-1

8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2742922
CAS No.: 876901-62-1
M. Wt: 357.8
InChI Key: ROKPGONAYRKIBW-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound It features a purino[7,8-a]imidazole core, which is a fused ring system combining purine and imidazole structures

Scientific Research Applications

8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of imidazole compounds is often related to their ability to interact with biological receptors through hydrogen-bonding and dipole interactions .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structures and properties. Some imidazole compounds are used in commercially available drugs, indicating that they have passed safety tests for those specific uses .

Future Directions

Given the broad range of chemical and biological properties of imidazole compounds, they continue to be an important area of research in the development of new drugs . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted aniline, the synthesis may proceed through the formation of an intermediate imidazole derivative, followed by further functionalization and cyclization to form the final purino[7,8-a]imidazole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, such as transition metal catalysts, and precise control of reaction parameters like temperature, pressure, and solvent choice. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: shares similarities with other purine and imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and multiple methyl groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-9-5-6-11(18)7-12(9)23-10(2)8-22-13-14(19-16(22)23)20(3)17(25)21(4)15(13)24/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKPGONAYRKIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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